6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the class of naphthalenones. This compound is notable for its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the naphthalene ring. Its chemical formula is and it has a molecular weight of 180.17 g/mol. The compound is identified by the CAS number 391-79-7 and has potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity .
The synthesis of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves several multi-step organic reactions.
In industrial settings, optimization of these synthetic routes may include advanced techniques such as continuous flow reactors and improved purification methods like chromatography or crystallization to enhance yield and purity .
The molecular structure of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one includes:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
CAS Number | 391-79-7 |
Molecular Formula | |
Molecular Weight | 180.17 g/mol |
IUPAC Name | 6-fluoro-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI Key | RDCXHYIXNZKVDQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=CC(=C(C=C2C(=O)C1)O)F |
The bond lengths and angles within this compound reveal typical values for aromatic compounds, with specific focus on the interactions between functional groups that influence its reactivity .
6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions due to its functional groups:
The compound's reactivity can be influenced by the electron-withdrawing nature of the fluorine atom, which affects electrophilic substitution patterns compared to similar compounds without fluorine .
The mechanism of action for 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is closely tied to its biological activity:
These mechanisms are largely dependent on its interactions with specific biological targets, which are currently under investigation in scientific research .
The physical properties of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one include:
Chemical properties relevant to this compound include:
Studies indicate that this compound exhibits unique reactivity due to its structural features, particularly influenced by the fluorine and hydroxyl groups .
6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3